2-(1-(3-(naphthalen-1-yl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
BenchChem offers high-quality 2-(1-(3-(naphthalen-1-yl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(naphthalen-1-yl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(3-naphthalen-1-ylpropanoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-22(13-12-17-8-5-7-16-6-1-2-9-19(16)17)25-14-18(15-25)26-23(28)20-10-3-4-11-21(20)24(26)29/h1-9,18,20-21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMOOBBCSQDWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-(naphthalen-1-yl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure includes a naphthalene moiety linked to an azetidine ring and an isoindole dione, which contributes to its biological properties.
Antiproliferative Effects
Research has indicated that compounds similar to this structure can exhibit antiproliferative effects on various cancer cell lines. For instance, studies on related isoindole derivatives have shown that they inhibit cell growth through mechanisms involving the depletion of intracellular calcium stores and subsequent phosphorylation of eIF2α, leading to apoptosis in cancer cells .
The proposed mechanism involves the interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, the compound may modulate signaling pathways linked to the endoplasmic reticulum stress response and calcium homeostasis. This modulation can result in enhanced sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on 3,3-Diaryl-1,3-Dihydroindol-2-ones :
-
Evaluation of Related Isoindole Derivatives :
- Method : In vitro assays on various cancer cell lines.
- Results : Significant cytotoxicity was observed with IC50 values in low micromolar ranges.
- Implications : The structural features critical for activity were identified, guiding future drug design efforts.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| Antiproliferative Activity | Yes |
| Mechanism | Calcium depletion |
| IC50 (Cancer Cell Lines) | Low micromolar range |
Q & A
Q. What are the common synthetic routes for preparing 2-(1-(3-(naphthalen-1-yl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine Ring Formation : Cyclization of propargylamines or reductive amination of ketones to form the azetidine core.
Naphthalene Propanoyl Conjugation : Friedel-Crafts acylation or nucleophilic substitution to attach the naphthalene-propanoyl group to the azetidine nitrogen.
Isoindole-dione Assembly : Diels-Alder reactions or photochemical cycloadditions to construct the tetrahydroisoindole-dione moiety.
Critical parameters include solvent choice (e.g., DMF for acylation), temperature control (0–60°C), and catalysts (e.g., p-TSA for cyclization steps). Characterization via -NMR and LC-MS is essential to confirm intermediate purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques : -/-NMR to confirm proton/carbon environments, especially the azetidine ring (δ 3.5–4.5 ppm) and naphthalene protons (δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] at m/z 457.2).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the tetrahydroisoindole-dione core, if single crystals are obtainable .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for the azetidine-isoindole-dione scaffold?
Methodological Answer: Enantioselectivity issues arise due to the azetidine ring’s conformational flexibility and the isoindole-dione’s fused bicyclic structure. Strategies include:
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s salen complexes during cyclization steps.
- Chiral Chromatography : Preparative HPLC with amylose-based columns to separate enantiomers.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., low temperatures) to favor one enantiomer during propanoyl conjugation .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often stem from:
- Assay Variability : Standardize protocols (e.g., MTT assay cell lines, ROS measurement kits) to ensure reproducibility.
- Structural Analogues : Compare results with structurally related compounds (e.g., 2-(4-hydroxyphenyl) derivatives in ) to identify structure-activity relationships (SAR).
- Dose-Dependent Effects : Conduct dose-response curves (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
Q. What computational methods are suitable for predicting the compound’s environmental fate and toxicity?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC50 for aquatic organisms).
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways.
- Density Functional Theory (DFT) : Calculate redox potentials to assess antioxidant capacity or pro-oxidant risks .
Experimental Design & Data Analysis
Q. How to design a study evaluating the compound’s biological activity across multiple cell lines?
Methodological Answer:
- Cell Panel Selection : Include cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) lines to assess selectivity.
- Assay Matrix : Combine viability (MTT), apoptosis (Annexin V/PI staining), and oxidative stress (DCFH-DA) assays.
- Positive/Negative Controls : Use doxorubicin (cytotoxic) and ascorbic acid (antioxidant) for benchmarking.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across cell types .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors for azetidine formation to minimize side reactions.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h for propanoyl conjugation).
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like solvent polarity (logP) and catalyst loading .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
Methodological Answer: Discrepancies may arise from:
- Solvent Polarity : LogP values (predicted ~3.5) suggest limited aqueous solubility; use DMSO for stock solutions.
- pH Effects : The isoindole-dione’s lactam group may protonate in acidic conditions, enhancing solubility.
- Aggregation : Dynamic light scattering (DLS) can detect nanoparticle formation in aqueous buffers .
Theoretical & Conceptual Frameworks
Q. How can researchers link this compound’s activity to broader pharmacological theories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
